5-Chloro-2-methylbenzo[d]thiazol-6-amine
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Overview
Description
5-Chloro-2-methylbenzo[d]thiazol-6-amine is a chemical compound with the molecular formula C8H7ClN2S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Mechanism of Action
Target of Action
The primary targets of 5-Chloro-2-methylbenzo[d]thiazol-6-amine are currently unknown. This compound belongs to the thiazole class of molecules, which have been found to exhibit diverse biological activities
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, including binding to active sites, inhibiting enzymatic activity, or modulating signal transduction pathways .
Biochemical Pathways
Thiazole derivatives have been reported to impact a wide range of pathways, including those involved in inflammation, microbial infection, and cancer . The specific pathways influenced by this compound would depend on its targets, which are currently unknown.
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well-studied. Its bioavailability would be influenced by factors such as its solubility, stability, and interactions with transport proteins. The compound has a molecular weight of 198.68 , which is within the range generally favorable for oral bioavailability.
Result of Action
Given the diverse biological activities of thiazole derivatives , this compound could potentially have a wide range of effects depending on its specific targets and mode of action.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature and light exposure . Its efficacy could also be influenced by factors such as pH and the presence of other molecules in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methylbenzo[d]thiazol-6-amine typically involves the reaction of 2-methylbenzothiazole with chlorinating agents under controlled conditions. One common method includes the use of thionyl chloride (SOCl2) as the chlorinating agent, which reacts with 2-methylbenzothiazole to introduce the chlorine atom at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar chlorinating agents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methylbenzo[d]thiazol-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
5-Chloro-2-methylbenzo[d]thiazol-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-chlorobenzothiazole: Another benzothiazole derivative with similar structural features.
2-Methylbenzothiazole: Lacks the chlorine atom but shares the benzothiazole core structure.
5-Chloro-2-methylbenzothiazole: Similar structure but without the amine group
Uniqueness
5-Chloro-2-methylbenzo[d]thiazol-6-amine is unique due to the presence of both the chlorine atom and the amine group, which confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various research applications .
Properties
IUPAC Name |
5-chloro-2-methyl-1,3-benzothiazol-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c1-4-11-7-2-5(9)6(10)3-8(7)12-4/h2-3H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWJTBJTHSFSBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C(=C2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101253-50-3 |
Source
|
Record name | 5-chloro-2-methyl-1,3-benzothiazol-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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